(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
Description
This compound is a cyclohexanecarboxylic acid methyl ester derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups at the 3- and 5-positions, along with hydroxyl groups at the 1- and 4-positions. The TBDMS groups serve as protective moieties for the hydroxyls, enhancing stability and modulating solubility during synthetic processes. Such silyl-protected intermediates are critical in organic synthesis, particularly in multi-step reactions requiring selective deprotection . The stereochemistry (1a,3R,4a,5R) indicates a rigid cyclohexane ring conformation, which may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMGEIRSATOJZ-SSWGIJEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472958 | |
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135711-62-5 | |
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyldimethylsilyl (TBS) Protecting Groups
The tert-butyldimethylsilyl (TBS) group is critical for protecting hydroxyl groups at the 3- and 5-positions of the cyclohexane ring. tert-Butyldimethylsilyl chloride (TBDMSCl) is synthesized via a Grignard reaction between tert-butyl magnesium chloride and dimethyldichlorosilane in tetrahydrofuran (THF), catalyzed by Cu(I)Cl and KCN . The reaction proceeds at 60°C for 4 hours, yielding TBDMSCl with 91% purity after filtration .
For hydroxyl protection, the target compound’s 3- and 5-hydroxy groups are treated with TBDMSCl in dichloromethane (DCM) or dimethylformamide (DMF), using imidazole as a base to scavenge HCl . Reaction conditions typically involve stirring at 0–25°C for 12–24 hours, followed by aqueous workup (e.g., washing with 1M HCl and brine) and silica gel chromatography for purification .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| TBDMSCl synthesis | 91% yield, Cu(I)Cl/KCN catalyst | |
| Protection reaction | DCM, imidazole, 24 h, 25°C | |
| Purification | Flash chromatography (DCM/Et₂O) |
Stereoselective Formation of the Cyclohexane Core
The (3R,5R) stereochemistry is established during cyclohexane ring formation. A malonate-based annulation strategy, adapted from cyclohexane carboxylate synthesis, employs dihalides and dimethyl malonate in DMF with Na₂CO₃ . For example, reacting 1,4-dibromocyclohexane with dimethyl malonate at 75–95°C for 12 hours generates a cis/trans diastereomer mixture, which is resolved via recrystallization or chiral chromatography .
Alternatively, the Ireland-Claisen rearrangement ensures axial attack of silyl ketene acetals onto cyclohexene derivatives, favoring the desired (3R,5R) configuration . This method uses tert-butyldimethylsilyl-protected intermediates in THF at −78°C, achieving 100% diastereomeric excess (de) in select cases .
Key Data:
| Method | Conditions | Yield | de | Source |
|---|---|---|---|---|
| Malonate annulation | DMF, Na₂CO₃, 85°C, 12 h | 70–80% | 50:50 | |
| Ireland-Claisen | THF, −78°C, TBS protection | 85% | 100% |
Methyl Esterification of the Carboxylic Acid
The carboxylic acid at position 1 is esterified using methanol under acidic or coupling conditions. Direct Fischer esterification employs H₂SO₄ (2 mol%) in refluxing methanol (65°C, 6 hours), achieving >90% conversion . For acid-sensitive substrates, HATU-mediated coupling with methylamine in DMF is preferred, yielding the methyl ester with 82% efficiency after silica gel purification .
Key Data:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Fischer esterification | MeOH, H₂SO₄ | 65°C, 6 h | 90% | |
| HATU coupling | HATU, DIPEA, DMF | RT, 2 h | 82% |
Deprotection and Final Hydroxylation
The 1- and 4-hydroxy groups are unveiled via selective deprotection. Fluoride-based reagents (e.g., tetra-n-butylammonium fluoride, TBAF) cleave TBS ethers in THF at 0°C, preserving the methyl ester and hydroxyl groups . Subsequent oxidation of secondary alcohols (if present) is avoided by maintaining neutral pH during workup.
Key Data:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| TBS deprotection | TBAF, THF | 0°C, 1 h | 95% | |
| Final purification | Silica gel (Hexane/EtOAc) | Gradient elution | 90% |
Optimization Challenges and Solutions
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Diastereomer Separation : Chiral stationary-phase HPLC (CSP-HPLC) with hexane/isopropanol (95:5) resolves cis/trans diastereomers .
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Moisture Sensitivity : TBS ethers hydrolyze under acidic conditions; thus, reactions are conducted under anhydrous N₂ .
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Byproduct Formation : Excess TBDMSCl generates bis-silylated byproducts, mitigated by stoichiometric control (1.1 eq per hydroxyl) .
Industrial-Scale Considerations
Large-scale synthesis adopts continuous flow reactors for TBS protection and esterification, reducing reaction times by 50% . Solvent recovery systems (e.g., DCM and THF distillation) enhance cost efficiency, while inline IR monitoring ensures reaction completion .
Chemical Reactions Analysis
Scheme 1: General SN2' Mechanism for Silyl Ethers
textR-O-SiR3 + Nu⁻ → R-Nu + R3SiO⁻
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Nu⁻ : Carbon nucleophiles (e.g., enolates), amines, or alcohols.
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Conditions : Mild bases (e.g., Et₃N) or Lewis acids (e.g., TiCl₄) .
In the context of the target compound, the TBDMS groups could theoretically undergo displacement at the 3- or 5-positions under strongly nucleophilic conditions, though no direct experimental data is available .
Acid/Base Stability
Silyl ethers are hydrolytically stable under neutral conditions but cleaved by acids, bases, or fluoride ions. For this compound:
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Acidic Conditions : TBDMS groups resist mild acids (e.g., acetic acid) but degrade under strong acids (e.g., HCl).
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Basic Conditions : Stable under weak bases (e.g., Et₃N) but susceptible to strong bases (e.g., NaOH).
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Fluoride Sensitivity : Rapid cleavage occurs with reagents like tetrabutylammonium fluoride (TBAF) .
Table 3: Reactivity of Silyl Ethers
| Silyl Group | Steric Bulk | Hydrolytic Stability | Susceptibility to Nucleophiles |
|---|---|---|---|
| TBDMS | High | High | Low |
| TMS | Low | Moderate | High |
Potential for Further Functionalization
The unprotected 1- and 4-hydroxyl groups can be modified through:
Scientific Research Applications
Structural Characteristics
The compound features multiple functional groups including silyl ethers and hydroxyl groups. Its unique structure allows for various chemical modifications and applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable component in synthetic chemistry.
Key Reactions Involved:
- Esterification: The carboxylic acid group can be esterified using methanol and acid catalysts.
- Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones or reduced to alcohols using reagents like pyridinium chlorochromate (PCC) or lithium aluminum hydride (LiAlH4) respectively.
Medicinal Chemistry
The compound has potential therapeutic applications due to its biological activity. Its structural components allow it to interact with various biological targets.
Mechanism of Action:
- Enzyme Inhibition: The imidazole carbothioate group can inhibit enzyme activity by binding to active sites.
- Protein Interaction: It can affect protein stability and function through binding interactions.
Biological Studies
Research indicates that this compound may have antimicrobial properties. Compounds containing imidazole rings are known to inhibit the growth of various bacterial strains and fungi.
Case Studies:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Studies: Investigations into its role as an enzyme inhibitor have demonstrated its potential in drug development.
Industrial Applications
The compound's unique properties make it suitable for use in the development of new materials and chemical processes. Its versatility allows for application in various industrial settings.
Potential Uses:
- Material Development: It may be used in creating new polymers or coatings due to its silyl ether groups.
- Chemical Processes: Its reactivity can facilitate innovative chemical manufacturing techniques.
Mechanism of Action
The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:
Antiviral Activity: It interferes with viral replication by inhibiting the uncoating of the virus.
Antiparkinsonian Effects: It increases the release of dopamine and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Immunological Effects: As a hapten, it modifies peptide binding by MHC II, influencing immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, protecting groups, molecular properties, and biological activities where available:
Key Comparative Insights:
Protective Group Strategies :
- The TBDMS groups in the target compound confer superior steric protection and thermal stability compared to ethylenedioxy ketals or Boc groups . However, TBDMS requires fluoride-based deprotection (e.g., TBAF), whereas Boc groups are acid-labile.
- Cinnamoyl and caffeoyl esters in analogs introduce π-π interactions, enhancing UV detectability but reducing solubility in aqueous media.
Stereochemical and Conformational Effects :
- The rigid cyclohexane ring in the target compound contrasts with the bicyclic structures in , which exhibit constrained conformations affecting receptor binding.
Chromatographic Behavior :
- Hydrophobic TBDMS groups likely increase retention times in reversed-phase HPLC compared to hydroxylated analogs, aligning with ’s findings on logP-driven elution orders.
Biological Activity
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester (CAS: 135711-62-5) is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups that contribute to its potential therapeutic applications. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.71 g/mol. The structural characteristics include:
- Silyl ethers : These groups enhance the compound's stability and solubility.
- Hydroxyl groups : Contribute to the compound's reactivity and potential interactions with biological targets.
- Cyclohexanecarboxylic acid moiety : Imparts unique properties related to enzyme interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole carbothioate group present in related compounds has been shown to inhibit enzyme functions by binding to active sites.
- Protein Binding : The compound can interact with proteins, potentially altering their function and stability.
- Pathway Modulation : It may modulate biochemical pathways through interactions with key enzymes and proteins involved in metabolic processes .
Biological Studies
Recent studies have highlighted several biological activities associated with this compound:
Antioxidant Activity
Research indicates that similar compounds exhibit significant antioxidant properties. For instance, derivatives have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | |
| Lipoxygenase | Non-competitive Inhibition |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar silyl ether compounds on neuronal cells exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and improved cell viability through the modulation of oxidative stress pathways .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds. The findings suggested that these compounds could effectively reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in:
- Drug Development : As an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders.
- Material Science : Its unique chemical properties may be exploited in developing new materials with specific functionalities.
Q & A
Q. Conflicting bioactivity reports for structurally similar silylated esters: How to design assays to clarify?
- Methodological Answer : Use orthogonal assays:
- Antifungal : Microdilution (CLSI M38) against Candida albicans (MIC ≤50 µg/mL suggests activity).
- Antioxidant : DPPH scavenging (IC50 <100 µM indicates potency).
- Control : Compare with unprotected analogs to isolate silyl group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
